Cholesterol 24-hydroxylase-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cholesterol 24-hydroxylase-IN-2 is a potent and selective inhibitor of cholesterol 24-hydroxylase (CYP46A1), an enzyme predominantly expressed in the brain. This enzyme plays a crucial role in the metabolism of cholesterol by converting it into 24S-hydroxycholesterol, which can cross the blood-brain barrier and be eliminated from the brain. The inhibition of cholesterol 24-hydroxylase has been explored for its potential therapeutic applications in various neurological disorders, including epilepsy and Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cholesterol 24-hydroxylase-IN-2 involves multiple steps, starting from commercially available precursors. The key steps include the formation of the core structure, followed by functional group modifications to enhance selectivity and potency. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product with high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cholesterol 24-hydroxylase-IN-2 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents to modify activity and selectivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve optimal results .
Major Products Formed: The major products formed from these reactions are derivatives of this compound with modified functional groups, which can be further tested for their biological activity and selectivity .
Scientific Research Applications
Mechanism of Action
Cholesterol 24-hydroxylase-IN-2 exerts its effects by selectively inhibiting the activity of cholesterol 24-hydroxylase (CYP46A1). This inhibition reduces the conversion of cholesterol to 24S-hydroxycholesterol, leading to altered cholesterol homeostasis in the brain. The compound interacts with the active site of the enzyme, blocking its catalytic activity and preventing the formation of 24S-hydroxycholesterol . This modulation of cholesterol metabolism has been shown to have therapeutic potential in various neurological disorders .
Comparison with Similar Compounds
Cholesterol 24-hydroxylase-IN-2 is unique in its high selectivity and potency as an inhibitor of cholesterol 24-hydroxylase. Similar compounds include:
Soticlestat (TAK-935): Another potent inhibitor of cholesterol 24-hydroxylase, currently under clinical investigation for the treatment of Dravet syndrome and Lennox-Gastaut syndrome.
Other 4-arylpyridine derivatives: These compounds share structural similarities with this compound and have been studied for their inhibitory activity against cholesterol 24-hydroxylase.
This compound stands out due to its optimized structure, which provides enhanced brain penetration and selectivity, making it a promising candidate for further research and development .
Biological Activity
Cholesterol 24-hydroxylase-IN-2 (CH24H-IN-2) is a novel inhibitor targeting cholesterol 24-hydroxylase (CYP46A1), an enzyme critical for cholesterol metabolism in the brain. This article delves into the biological activity of CH24H-IN-2, its implications in neurological conditions, and the underlying mechanisms through which it operates.
Overview of Cholesterol 24-Hydroxylase (CYP46A1)
CYP46A1 is primarily responsible for converting cholesterol into 24S-hydroxycholesterol (24S-HC), a key oxysterol that plays significant roles in cholesterol turnover within the central nervous system (CNS). This enzyme is predominantly expressed in neurons, particularly in regions associated with learning and memory, such as the hippocampus and cortex . The production of 24S-HC not only aids in cholesterol homeostasis but also influences various neurobiological processes, including synaptic plasticity and neuroinflammation.
CH24H-IN-2 functions by inhibiting the catalytic activity of CYP46A1, thereby reducing the formation of 24S-HC. This inhibition can lead to alterations in cholesterol metabolism and potentially provide therapeutic benefits in conditions characterized by dysregulated cholesterol levels, such as Alzheimer's disease and other neurodegenerative disorders .
Enzymatic Inhibition
Studies have demonstrated that CH24H-IN-2 effectively inhibits CYP46A1 with a half-maximal inhibitory concentration (IC50) of approximately 4.5 nmol/L. This specificity was confirmed through brain-slice autoradiography, which indicated significantly lower distribution of the compound in CH24H-knockout mice compared to wild-type controls .
Impact on Cholesterol Metabolism
The inhibition of CYP46A1 by CH24H-IN-2 results in decreased levels of 24S-HC in the brain. This reduction has been associated with improved survival rates in transgenic mouse models of Alzheimer's disease, suggesting that modulating 24S-HC levels may have therapeutic potential . Additionally, enhanced cholesterol turnover following CYP46A1 activation has been linked to neuroprotective effects following hypoxic-ischemic injury, highlighting the enzyme's role in maintaining brain health under stress conditions .
Case Studies
- Hypoxic-Ischemic Encephalopathy : In a study examining neonatal hypoxia, researchers found that CYP46A1 was significantly upregulated following hypoxic injury, leading to increased production of 24S-HC. The serum levels of this oxysterol correlated with markers of neuronal death, suggesting its potential as a biomarker for assessing injury severity .
- Alzheimer's Disease Models : In APP/PS1 transgenic mice, treatment with CH24H-IN-2 resulted in a marked reduction in brain 24S-HC levels and improved survival outcomes compared to untreated controls. This finding underscores the therapeutic implications of targeting cholesterol metabolism in neurodegenerative diseases .
Data Table: Summary of Key Findings
Properties
Molecular Formula |
C20H23FN4O |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-cyclopropyl-1-[4-(4-fluorophenyl)pyrimidin-5-yl]-N-methylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H23FN4O/c1-24(17-6-7-17)20(26)15-8-10-25(11-9-15)18-12-22-13-23-19(18)14-2-4-16(21)5-3-14/h2-5,12-13,15,17H,6-11H2,1H3 |
InChI Key |
KWVNBARHUWFOOX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C(=O)C2CCN(CC2)C3=CN=CN=C3C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.